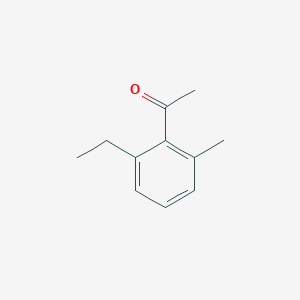
1-(2-Ethyl-6-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-6-methylphenyl)ethanone, also known as propiophenone or P2P, is a chemical compound with the molecular formula C10H12O. It is a colorless liquid that is used in the synthesis of various pharmaceuticals and illicit drugs such as amphetamines and methamphetamines. The synthesis of P2P is of great interest to the scientific community due to its potential use in the development of new drugs and the prevention of illicit drug production.
Mécanisme D'action
The mechanism of action of P2P is not well understood, but it is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, energy, and euphoria.
Effets Biochimiques Et Physiologiques
P2P has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and paranoia. Long-term use of P2P can lead to addiction, psychosis, and other adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of P2P has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in the development of new drugs. However, its use in the synthesis of illicit drugs has led to increased regulation and restrictions on its availability, which can limit its use in scientific research.
Orientations Futures
There are several future directions for the study of P2P, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the development of new regulations and restrictions on its use in the synthesis of illicit drugs. Additionally, further research is needed to better understand the mechanism of action and long-term effects of P2P on human health.
Méthodes De Synthèse
P2P can be synthesized using several methods, including the Friedel-Crafts acylation of benzene with propionic acid and the oxidation of 1-phenyl-2-propanol. The most common method for synthesizing P2P is the Leuckart-Wallach reaction, which involves the reduction of phenylacetone with formamide and subsequent hydrolysis of the resulting imine.
Applications De Recherche Scientifique
P2P has been widely studied for its potential use in the synthesis of pharmaceuticals such as analgesics, antipyretics, and anti-inflammatory agents. It has also been investigated for its use in the production of flavorings and fragrances. Additionally, P2P has been used as a precursor for the synthesis of illicit drugs such as amphetamines and methamphetamines, which has led to increased interest in its synthesis and regulation.
Propriétés
Numéro CAS |
154735-88-3 |
|---|---|
Nom du produit |
1-(2-Ethyl-6-methylphenyl)ethanone |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(2-ethyl-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-7-5-6-8(2)11(10)9(3)12/h5-7H,4H2,1-3H3 |
Clé InChI |
ATOJZOMGBNOSNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
SMILES canonique |
CCC1=CC=CC(=C1C(=O)C)C |
Synonymes |
Ethanone, 1-(2-ethyl-6-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



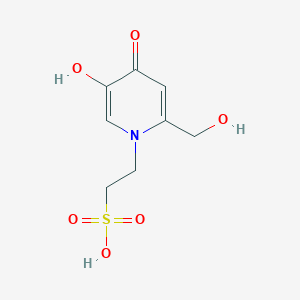
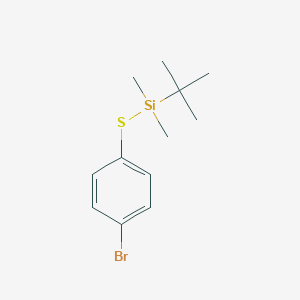
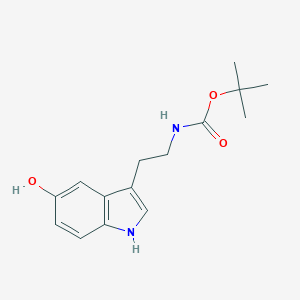
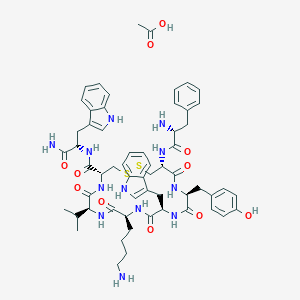

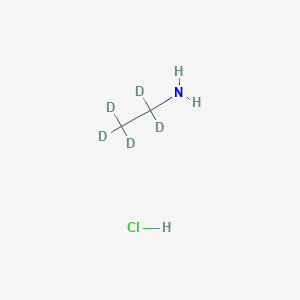
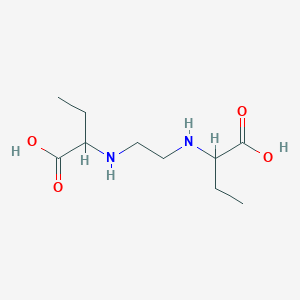
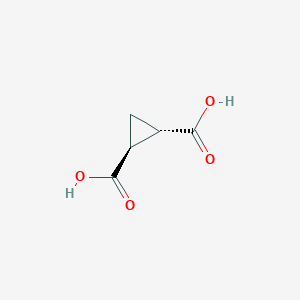
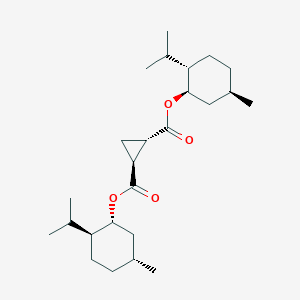
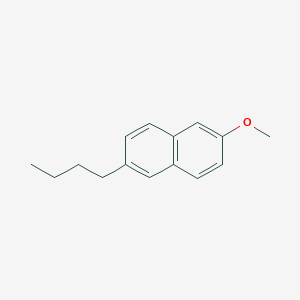
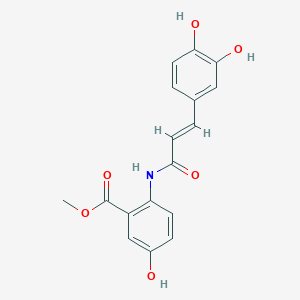
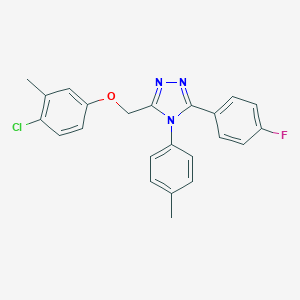
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)